molecular formula C14H9Cl2FN2O3 B2394467 [(2-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 389811-09-0

[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2394467
CAS No.: 389811-09-0
M. Wt: 343.14
InChI Key: LBSYMJAKLBQVPS-UHFFFAOYSA-N
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Description

[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes both chlorinated and fluorinated aromatic rings, as well as a carbamoyl group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-Chloro-4-fluoroaniline: This intermediate is synthesized by the chlorination and fluorination of aniline.

    Formation of Carbamoyl Chloride: The 2-chloro-4-fluoroaniline is then reacted with phosgene to form the corresponding carbamoyl chloride.

    Coupling with 2-Chloropyridine-3-carboxylic Acid: The carbamoyl chloride is then coupled with 2-chloropyridine-3-carboxylic acid in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorinated and fluorinated aromatic rings can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a suitable solvent.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamoyl group.

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound with altered functional groups.

    Hydrolysis: Amine and carboxylic acid derivatives.

Scientific Research Applications

[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be compared with other similar compounds, such as:

    [(2-Chloro-4-fluorophenyl)carbamoyl]methyl 2-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    [(2-Chloro-4-fluorophenyl)carbamoyl]methyl 2-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    [(2-Chloro-4-fluorophenyl)carbamoyl]methyl 2-iodopyridine-3-carboxylate: Similar structure but with an iodine atom instead of chlorine.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-(2-chloro-4-fluoroanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FN2O3/c15-10-6-8(17)3-4-11(10)19-12(20)7-22-14(21)9-2-1-5-18-13(9)16/h1-6H,7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSYMJAKLBQVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)NC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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